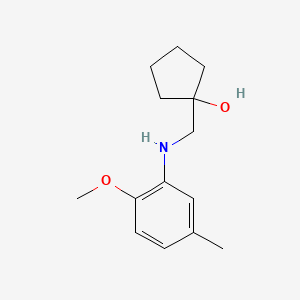

1-(((2-Methoxy-5-methylphenyl)amino)methyl)cyclopentan-1-ol

Description

1-(((2-Methoxy-5-methylphenyl)amino)methyl)cyclopentan-1-ol is a cyclopentanol derivative featuring a substituted phenylamino-methyl moiety. Its structure comprises a cyclopentanol core (a five-membered carbocyclic alcohol), an amino-methyl (-NH-CH2-) linker, and a 2-methoxy-5-methylphenyl group.

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

1-[(2-methoxy-5-methylanilino)methyl]cyclopentan-1-ol |

InChI |

InChI=1S/C14H21NO2/c1-11-5-6-13(17-2)12(9-11)15-10-14(16)7-3-4-8-14/h5-6,9,15-16H,3-4,7-8,10H2,1-2H3 |

InChI Key |

PQLGDJXNMAKQGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NCC2(CCCC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((2-Methoxy-5-methylphenyl)amino)methyl)cyclopentan-1-ol typically involves the reaction of 2-methoxy-5-methylphenylamine with cyclopentanone in the presence of a reducing agent. One common method is the reductive amination process, where the amine reacts with the ketone to form an imine intermediate, which is subsequently reduced to the desired amine product using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(((2-Methoxy-5-methylphenyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form different derivatives using reducing agents like NaBH4 or LiAlH4.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

Oxidation: Formation of ketones

Reduction: Formation of secondary amines or alcohols

Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

1-(((2-Methoxy-5-methylphenyl)amino)methyl)cyclopentan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(((2-Methoxy-5-methylphenyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may act by binding to a particular enzyme’s active site, inhibiting its activity, or modulating receptor functions. The exact pathways and targets can vary based on the specific context of its use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Cyclopentanol Derivatives

Key Observations :

- Substituent Diversity: The target compound’s 2-methoxy-5-methylphenyl group provides moderate electron-donating effects (-OCH3) and steric bulk (-CH3), contrasting with the electron-withdrawing -Cl in 1-((2-chlorophenyl)(imino)methyl)cyclopentan-1-ol .

- Heterocyclic vs. Aromatic Moieties : The benzofuran substituent in 1-(benzofuran-2-yl)cyclopentan-1-ol introduces fused aromaticity and an oxygen heteroatom, enhancing lipophilicity compared to the target compound’s phenyl group .

Physicochemical Properties (Inferred)

- Lipophilicity (logP): The trifluoromethyl (-CF3) group in 3-Amino-1-(trifluoromethyl)cyclopentan-1-ol HCl increases hydrophobicity (higher logP) relative to the target compound. Conversely, the oxadiazole moiety may reduce logP due to polar nitrogen atoms .

- Solubility: The amino-methyl linker in the target compound enhances water solubility compared to the imino (-NH) group in 1-((2-chlorophenyl)(imino)methyl)cyclopentan-1-ol .

Pharmacological Implications (Hypothetical)

- Target Compound : The methoxy and methyl groups may enhance binding to serotonin or adrenergic receptors due to their resemblance to catecholamine substituents.

- 1-(Benzofuran-2-yl)cyclopentan-1-ol : The benzofuran moiety could target opioid or dopamine receptors, leveraging its aromatic π-system .

- 3-Amino-1-(trifluoromethyl)cyclopentan-1-ol HCl: The -CF3 group may improve blood-brain barrier penetration, making it suitable for CNS-targeting agents .

Research Findings and Challenges

- Structural Confirmation: NMR and HRMS data (as in and ) are critical for verifying cyclopentanol derivatives’ regiochemistry and purity .

- Knowledge Gaps: Limited pharmacological data in the provided evidence necessitate further studies on receptor affinity and metabolic stability.

Biological Activity

1-(((2-Methoxy-5-methylphenyl)amino)methyl)cyclopentan-1-ol, with the CAS number 1483535-01-8, is a compound of interest due to its potential biological activities. This article synthesizes existing research findings, including pharmacological effects, molecular mechanisms, and case studies related to this compound.

The molecular formula of 1-(((2-Methoxy-5-methylphenyl)amino)methyl)cyclopentan-1-ol is C₁₄H₂₁NO₂, with a molecular weight of 235.32 g/mol. The compound's structure is characterized by an amino group attached to a cyclopentanol moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1483535-01-8 |

| Molecular Formula | C₁₄H₂₁NO₂ |

| Molecular Weight | 235.32 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Pharmacological Effects

Research indicates that compounds similar to 1-(((2-Methoxy-5-methylphenyl)amino)methyl)cyclopentan-1-ol exhibit various pharmacological activities, including:

- Serotonin Reuptake Inhibition : Studies have shown that related compounds can inhibit serotonin reuptake, impacting mood regulation and potentially offering therapeutic benefits in depression and anxiety disorders .

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in animal models, suggesting potential applications in neurodegenerative diseases .

- Antitumor Activity : Preliminary investigations suggest that the compound may possess antitumor properties, although specific data on 1-(((2-Methoxy-5-methylphenyl)amino)methyl)cyclopentan-1-ol is limited .

The biological activity of this compound may be attributed to its ability to interact with neurotransmitter systems and modulate various signaling pathways. The presence of the methoxy and amino groups likely enhances its affinity for specific receptors or transporters involved in neurotransmission.

Case Studies

Several studies have explored the pharmacological effects of structurally related compounds:

- Animal Model Studies : In one study, a related compound was administered at doses of 10 and 20 mg/kg in rats, showing no significant alteration in monoamine levels after treatment . This suggests a selective action that may avoid the neurotoxicity associated with other serotonin reuptake inhibitors.

- In Vitro Studies : A study examining the binding affinity of similar compounds indicated potential efficacy as selective serotonin reuptake inhibitors (SSRIs), with promising results in binding assays using rat brain homogenates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.